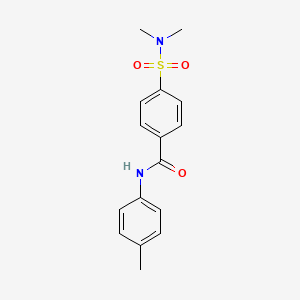

4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGWHCFWRUQZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the methylphenyl group is added via a Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Structural and Functional Insights

Sulfonamide/Sulfamoyl Modifications

- The dimethylsulfamoyl group (-SO₂N(CH₃)₂) in the target compound and compound 50 may enhance solubility and metabolic stability compared to bulkier substituents (e.g., diethylsulfamoyl in ).

- Compound 17 , which includes a sulfamoyl-phenethyl group, demonstrates that extending the alkyl chain between the sulfonamide and benzamide can improve PD-L1 inhibition (51.25%) while retaining selectivity against cancer cells.

Aromatic Substitutions

- The N-(4-methylphenyl) group in the target compound is shared with compound 51 and HPAPB . This substituent likely contributes to hydrophobic interactions in target binding, as seen in HPAPB’s HDAC inhibition.

- Halogenation (e.g., 5-chloro in ) or electron-withdrawing groups (e.g., trifluoromethyl in ) enhance antimicrobial and cytotoxic activities but may increase toxicity.

Heterocyclic Additions

- For example, imidazole-containing analogs show potent anticancer activity .

Biological Activity

4-(Dimethylsulfamoyl)-N-(4-methylphenyl)benzamide is an organic compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a benzamide core with a dimethylsulfamoyl group and a 4-methylphenyl substituent, suggests varied biological activities. This article reviews the compound's biological activity, focusing on its interactions with enzymes and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 318.39 g/mol

The compound's structure includes functional groups that may influence its biological interactions, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits moderate inhibitory activity against Janus kinase 3 (JAK3), an enzyme critical in immune response pathways. This suggests its potential as a lead compound for developing JAK inhibitors, which are valuable in treating various autoimmune diseases and cancers.

Enzyme Inhibition Studies

A study published in "Bioorganic & Medicinal Chemistry" explored the compound's ability to inhibit JAK3. The findings indicated that it could serve as a scaffold for further optimization of JAK inhibitors, highlighting its relevance in therapeutic development.

Study on JAK3 Inhibition

- Objective : To evaluate the inhibitory effects of this compound on JAK3.

- Methodology : The compound was subjected to enzyme assays to determine its IC50 values.

- Results : The study found that the compound exhibited moderate activity against JAK3, suggesting a potential for further development into a therapeutic agent targeting immune-related disorders.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | JAK3 | Moderate |

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to immune responses. By inhibiting JAK3, the compound can potentially alter downstream signaling cascades that are pivotal in inflammatory processes.

Structural Similarities and Comparisons

Several compounds share structural features with this compound. These include various benzamide derivatives known for their biological activities. Understanding these similarities can aid in predicting the biological behavior of the compound.

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Compound A | Benzamide Core | Antitumor |

| Compound B | Sulfamoyl Group | Anti-inflammatory |

Future Directions for Research

Further investigations are required to elucidate the full spectrum of biological activities associated with this compound. Potential areas of research include:

- Expanded Enzyme Inhibition Studies : Exploring inhibition against other members of the JAK family or related kinases.

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : Modifying functional groups to enhance potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for 4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. Key steps include:

- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Amide bond formation : Reacting 4-(dimethylsulfamoyl)benzoyl chloride with 4-methylaniline in the presence of a coupling agent (e.g., DCC/DMAP) . Yield optimization requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Purity (>95%) is achieved via column chromatography or recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of this compound?

Essential analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: 376.4 g/mol; observed: [M+H] at m/z 377.4) .

- FT-IR : Peaks at 1650–1680 cm (amide C=O stretch) and 1150–1170 cm (sulfonyl S=O stretch) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts affecting bioactivity .

- Assay conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability .

- Structural analogs : Compare data with derivatives (e.g., 4-methoxy vs. 4-methylphenyl substituents) to isolate functional group contributions .

Q. What computational strategies are effective for predicting the compound’s target interactions?

Advanced methods include:

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase) .

- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .

- QSAR modeling : Correlate substituent effects (e.g., sulfamoyl vs. sulfonyl groups) with bioactivity using CoMFA or HQSAR .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

Strategies include:

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .

- Metabolic stability : Liver microsome assays to identify metabolic hotspots (e.g., methyl oxidation); introduce fluorine or bulky groups to block degradation .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; modify lipophilicity via logP adjustments .

Data Interpretation and Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- UHPLC-MS/MS : Quantify hydrolytic (amide bond cleavage) or oxidative (sulfamoyl group) degradation products .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .

Structural and Functional Comparisons

Q. How does the dimethylsulfamoyl group influence bioactivity compared to other sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.